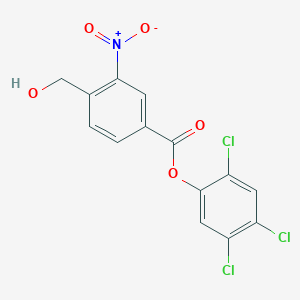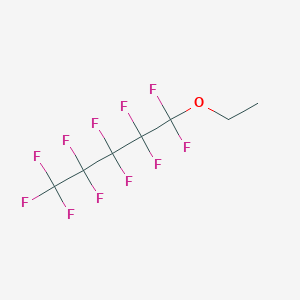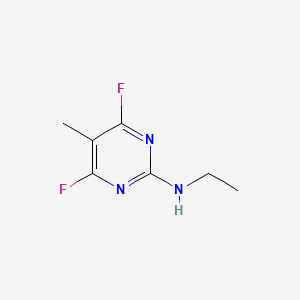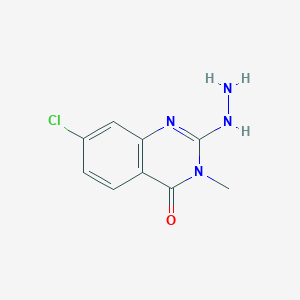![molecular formula C16H14O2 B14266274 [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone is an organic compound with the molecular formula C16H14O2. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone typically involves the reaction of a suitable epoxide precursor with a phenylmethanone derivative. One common method is the epoxidation of a styrene derivative using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various functionalized derivatives depending on the nucleophile used.
科学研究应用
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its biological activity, including enzyme inhibition and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]methanol
- [(2R,3S)-3-(4-methylphenyl)oxiranyl]phenylmethanone
- [(2R,3R)-3-(4-methylphenyl)-2-oxiranyl]methanol
Uniqueness
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone is unique due to its specific stereochemistry and the presence of both an epoxide ring and a phenylmethanone moiety. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c1-11-7-9-13(10-8-11)15-16(18-15)14(17)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m1/s1 |
InChI 键 |
PAAXZHAKZNCFBI-CVEARBPZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)



![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)

![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)

